molecular formula C7H8O2S B2922283 2-(Thiophen-3-yl)propanoic acid CAS No. 78239-46-0

2-(Thiophen-3-yl)propanoic acid

Cat. No.: B2922283
CAS No.: 78239-46-0
M. Wt: 156.2
InChI Key: MDHJHWOTXDVWRS-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)propanoic acid (C₇H₈O₂S, MW 156.20) is a carboxylic acid derivative featuring a thiophene ring substituted at the 3-position. Thiophene, a sulfur-containing heterocycle, imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry and material science.

Properties

IUPAC Name

2-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5(7(8)9)6-2-3-10-4-6/h2-5H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHJHWOTXDVWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78239-46-0
Record name 2-(thiophen-3-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)propanoic acid typically involves the condensation of thiophene derivatives with appropriate carboxylic acid precursors. One common method includes the reaction of thiophene with propanoic acid under acidic or basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Thiophen-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)propanoic acid involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Research Implications and Gaps

  • COX Inhibition: Dibenzo[b,d]thiophene derivatives highlight the importance of aromatic expansion for COX-1 selectivity, suggesting that this compound could serve as a precursor for such modifications .
  • Synthetic Routes: and describe methods for synthesizing iodophenyl and tetrahydrofuran-3-yl propanoic acid derivatives, which could be adapted for thiophene analogs .
  • Data Gaps: Limited information exists on the pharmacokinetics, toxicity, and specific biological targets of this compound.

Biological Activity

2-(Thiophen-3-yl)propanoic acid, also known as E431, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring and propanoic acid functional group. Its chemical structure can be represented as follows:

C8H8O2S\text{C}_8\text{H}_8\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may function as a dual-action inhibitor, affecting multiple targets within the body, particularly in the context of metabolic and inflammatory disorders .

Key Mechanisms:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting specific cytokines involved in inflammatory pathways.
  • Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Pharmacological Effects

The pharmacological profile of this compound includes several notable effects:

Effect Description
Anti-inflammatory Reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Analgesic Demonstrates pain-relieving properties in preclinical models.
Hepatoprotective Exhibits protective effects on liver cells, potentially beneficial for liver disorders .
Metabolic Regulation May influence metabolic pathways, improving glucose metabolism and lipid profiles.

Case Studies

Several studies have investigated the effects of this compound in various experimental settings.

  • Study on Inflammation :
    • A study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated significant reductions in joint swelling and pain scores compared to control groups.
  • Hepatoprotective Effects :
    • Another investigation focused on the hepatoprotective properties of this compound. In vitro assays demonstrated that it could mitigate liver cell damage induced by toxic agents, suggesting its potential use in treating liver diseases.
  • Metabolic Studies :
    • Research exploring the metabolic impacts revealed that administration of this compound improved insulin sensitivity and reduced hyperglycemia in diabetic rodent models.

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